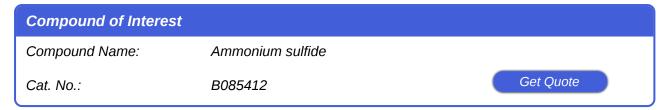


# **Application Notes and Protocols for Ammonium Sulfide Surface Passivation of Semiconductors**

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the surface passivation of various semiconductor materials using **ammonium sulfide** ((NH<sub>4</sub>)<sub>2</sub>S). This technique is crucial for reducing surface state densities, removing native oxides, and improving the electronic and optical properties of semiconductor devices.

#### Introduction

Native oxides on semiconductor surfaces introduce a high density of states within the bandgap, leading to Fermi level pinning and increased surface recombination velocity. These surface defects are detrimental to the performance of electronic and optoelectronic devices. **Ammonium sulfide** treatment is a widely adopted wet chemical passivation method that effectively removes these native oxides and forms a protective sulfur-based layer on the semiconductor surface. This passivation layer significantly reduces the density of surface states, unpins the Fermi level, and protects the surface from further oxidation upon exposure to ambient conditions.[1]

The benefits of **ammonium sulfide** passivation have been demonstrated for a wide range of semiconductors, including III-V compounds (e.g., GaAs, InP, InSb, InGaAs, GaN), Germanium (Ge), and even Silicon (Si) and its alloys. The treatment has been shown to enhance photoluminescence intensity, improve transistor performance, and reduce leakage currents in various device structures.[2][3][4]



#### **General Mechanism of Passivation**

The passivation process with **ammonium sulfide** involves the following key steps:

- Removal of Native Oxides: The alkaline nature of the (NH<sub>4</sub>)<sub>2</sub>S solution helps in etching away
  the native oxide layer present on the semiconductor surface. For instance, on a GaAs
  surface, gallium and arsenic oxides are removed.[5]
- Sulfur Adsorption and Bonding: Sulfur species from the solution (HS<sup>-</sup> and S<sup>2-</sup> ions) react with the semiconductor surface atoms, forming stable sulfide bonds. This process saturates the dangling bonds on the surface that would otherwise act as charge traps.[6][7] On III-V semiconductors, both Group III and Group V elements can form bonds with sulfur.[5]
- Formation of a Protective Layer: The resulting sulfide layer acts as a protective barrier, preventing the surface from re-oxidizing when exposed to air. The thickness and composition of this layer can be controlled by varying the treatment parameters.[1]

#### **Quantitative Data Summary**

The following tables summarize the quantitative effects of **ammonium sulfide** passivation on various semiconductor materials as reported in the literature.

Table 1: Effect of (NH<sub>4</sub>)<sub>2</sub>S Passivation on Photoluminescence (PL) Intensity

Semiconductor	Passivation Conditions	PL Intensity Enhancement	Reference
InP	15 min treatment	~7 times	[2][4]
GaSb	Not specified	Up to 60 times	[4]
InGaAs/GaAs QWs	(NH <sub>4</sub> ) <sub>2</sub> S <sub>×</sub> treatment	Enhanced PL intensity	[8]
GaAsSb/GaSb	60s and 360s treatment	Higher than untreated	[9]

Table 2: Effect of (NH<sub>4</sub>)<sub>2</sub>S Passivation on Device Performance



Semiconducto r	Device	Parameter	Improvement	Reference
InGaAs	3D MOSFETs	Subthreshold Swing (SS)	Minimum SS < 100 mV/dec with 10% (NH <sub>4</sub> ) <sub>2</sub> S	[3]
Ino.53Gao.47AS	MOSFETs	ON-state performance	Increased by a factor of ~3 with ASV treatment	[10]
GaN/AlGaN	HPTs	Optical Gain	Maximum gain of 1.3 x 10⁵ at 5V bias	[11]
SiGe(100)	MISCAPs	Interface Defect Density (D <sub>it</sub> )	Reduced from 6.4 x 10 <sup>12</sup> to 1.4 x 10 <sup>12</sup> cm <sup>-2</sup> eV <sup>-1</sup>	[12]
Si/Al <sub>2</sub> O <sub>3</sub>	MOS device	Interface Trap Density (Dit)	One order reduction (0.84 x 10 <sup>12</sup> cm²/eV)	[13]

Table 3: Optimized (NH<sub>4</sub>)<sub>2</sub>S Treatment Parameters for Different Semiconductors



Semicondu ctor	(NH₄)₂S Concentrati on	Treatment Time	Temperatur e	Key Findings	Reference
InSb(111)A	10% in H₂O	1 min	Room Temperature	Best combination of low roughness and low oxidation	[1]
Ge(100)	20-25% in H₂O	30 s	Not specified	Saturation achieved with sub- monolayer sulfur coverage	[14]
InP(100)	10%	10 min	Room Temperature	Optimal for best electrical properties	[15]
Ino.53Gao.47A S	10%	Not specified	Not specified	Optimized interface property for MOSFETs	[3]

### **Experimental Protocols**

The following are detailed protocols for **ammonium sulfide** passivation of common semiconductor materials. Safety Precaution: **Ammonium sulfide** solutions have a strong, unpleasant odor and are toxic. All procedures should be performed in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses).

#### **General Pre-Cleaning Procedure**

Prior to passivation, it is crucial to clean the semiconductor surface to remove organic contaminants and the native oxide layer. A typical pre-cleaning sequence is as follows:



- Degrease the sample by sonicating in acetone, followed by methanol, and finally deionized (DI) water for 5 minutes each.
- Dry the sample with a stream of dry nitrogen (N2).
- Etch the native oxide using a suitable acid solution (e.g., HCl:H<sub>2</sub>O (1:1) or HF:H<sub>2</sub>O (1:10)) for 1-2 minutes.
- Rinse thoroughly with DI water and immediately proceed to the passivation step to minimize re-oxidation.

## Protocol for Passivation of III-V Semiconductors (e.g., GaAs, InP)

This protocol is a general guideline and may require optimization for specific materials and applications.

- Prepare a fresh solution of ammonium sulfide. For many III-V materials, a 10% (NH<sub>4</sub>)<sub>2</sub>S solution in DI water yields good results.[3][15]
- Immerse the pre-cleaned semiconductor sample into the (NH<sub>4</sub>)<sub>2</sub>S solution.
- The treatment time can vary from a few minutes to over an hour. A common starting point is 10-20 minutes at room temperature.[15][16]
- After the desired treatment time, remove the sample from the solution.
- Rinse the sample thoroughly with DI water to remove any excess sulfur that may have deposited on the surface.[16]
- Dry the sample gently with a stream of dry N2.
- Immediately transfer the passivated sample to the next processing step (e.g., dielectric deposition, metallization) or into a high-vacuum chamber to prevent re-oxidation.

#### **Protocol for Passivation of Germanium (Ge)**

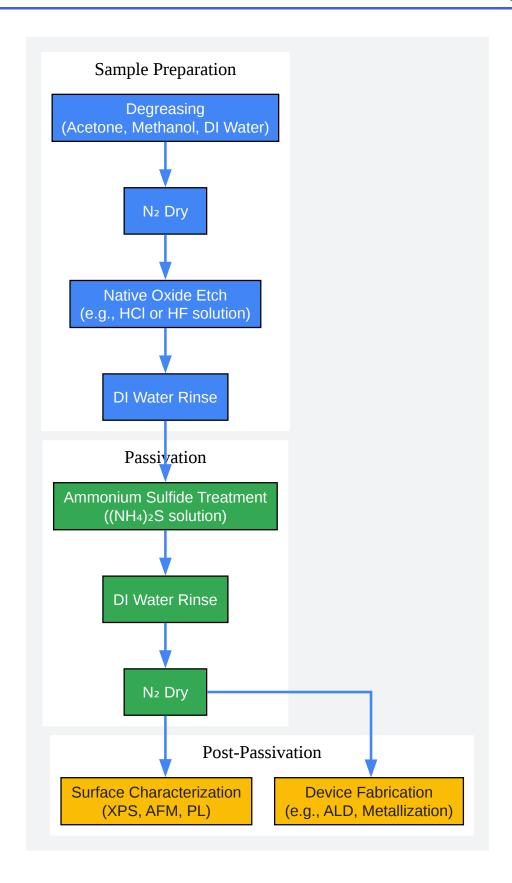
Prepare a 20-25% aqueous solution of (NH<sub>4</sub>)<sub>2</sub>S.[14]



- Immerse the pre-cleaned Ge sample in the solution for approximately 30 seconds. Longer immersion times can lead to the formation of a thick, glassy germanium sulfide layer.[14][17]
- Remove the sample and rinse with DI water.
- Dry with dry N2.
- The passivated Ge surface has limited stability in ambient conditions, so immediate further processing is recommended.[6]

# Visualizations Experimental Workflow



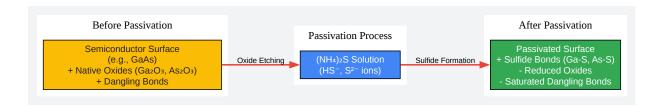


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Caption: General experimental workflow for **ammonium sulfide** surface passivation.



## Chemical Passivation Mechanism on a III-V Semiconductor Surface



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Caption: Simplified mechanism of ammonium sulfide passivation on a III-V surface.

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